molecular formula C15H12ClN B1615361 5-Chloro-2-methyl-3-phenyl-1H-indole CAS No. 30843-37-9

5-Chloro-2-methyl-3-phenyl-1H-indole

Cat. No. B1615361
CAS RN: 30843-37-9
M. Wt: 241.71 g/mol
InChI Key: NACPCLSBDWPXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Chloro-2-methyl-3-phenyl-1H-indole can be achieved through various methods. One notable approach is the Fischer indole synthesis , which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH). This process yields the tricyclic indole compound .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-3-phenyl-1H-indole consists of a fused indole ring system with the specified substituents. The chlorine atom (Cl) is attached at position 5, the methyl group (CH₃) at position 2, and the phenyl group (C₆H₅) at position 3 .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic additions, cyclizations, and functional group transformations. For example, it can undergo further steps to form azepinoindole derivatives .

properties

IUPAC Name

5-chloro-2-methyl-3-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c1-10-15(11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)17-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACPCLSBDWPXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347099
Record name 5-Chloro-2-methyl-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-3-phenyl-1H-indole

CAS RN

30843-37-9
Record name 5-Chloro-2-methyl-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methyl-3-phenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methyl-3-phenyl-1H-indole
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methyl-3-phenyl-1H-indole
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methyl-3-phenyl-1H-indole
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methyl-3-phenyl-1H-indole
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methyl-3-phenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.